molecular formula C10H14FNO2 B8506942 1-(4-Fluorophenoxy)-3-methoxy-propan-2-amine

1-(4-Fluorophenoxy)-3-methoxy-propan-2-amine

Cat. No. B8506942
M. Wt: 199.22 g/mol
InChI Key: KCUPVXOSUHCIJO-UHFFFAOYSA-N
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Patent
US08575352B2

Procedure details

Dissolve 1-(4-fluorophenoxy)-3-methoxy-propan-2-one (860 mg) in ammonia (7N in MeOH, 14.5 mL) and add molecular sieves (1 g). Stir the mixture at ambient temperature overnight. Cool the reaction to 0° C.; add sodium tetrahydroborate (0.66 g, 17.36 mmol); and stir the mixture at ambient temperature for 2 hours. Filter the mixture through a Celite® plug and rinse with MeOH. Concentrate the collected filtrate; dissolve in DCM; and wash with saturated aqueous NaHCO3 solution. Concentrate the filtrate under reduced pressure. Purify the mixture via SCX column, eluting with 7N NH3/MeOH to give the title compound (680 mg, 78.6%). MS (m/z): 200 (M+1).
Quantity
860 mg
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step Two
Yield
78.6%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][CH2:7][C:8](=O)[CH2:9][O:10][CH3:11])=[CH:4][CH:3]=1.[BH4-].[Na+].[NH3:17]>>[F:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][CH2:7][CH:8]([NH2:17])[CH2:9][O:10][CH3:11])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
860 mg
Type
reactant
Smiles
FC1=CC=C(OCC(COC)=O)C=C1
Name
Quantity
14.5 mL
Type
reactant
Smiles
N
Step Two
Name
Quantity
0.66 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
add molecular sieves (1 g)
TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction to 0° C.
STIRRING
Type
STIRRING
Details
and stir the mixture at ambient temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Filter the mixture through a Celite® plug
WASH
Type
WASH
Details
rinse with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the collected filtrate
DISSOLUTION
Type
DISSOLUTION
Details
dissolve in DCM
WASH
Type
WASH
Details
and wash with saturated aqueous NaHCO3 solution
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the mixture via SCX column
WASH
Type
WASH
Details
eluting with 7N NH3/MeOH

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(OCC(COC)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 680 mg
YIELD: PERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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